molecular formula C15H12ClFN4O B3110358 N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine CAS No. 179552-75-1

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

Cat. No.: B3110358
CAS No.: 179552-75-1
M. Wt: 318.73 g/mol
InChI Key: QRZFUQFQXCRJRR-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of oncology and antimicrobial therapy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol, followed by further reactions to introduce the methoxy and quinazoline groups . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the synthetic route to achieve scalability and cost-effectiveness. Improved protocols have been developed to replace high boiling solvents with low boiling ones and eliminate the use of bases, thereby reducing impurities and enhancing the overall yield . These methods also emphasize the isolation and characterization of stable intermediates to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce nitro groups to amines.

    Substitution: Commonly involves halogen atoms being replaced by other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By inhibiting the tyrosine kinase activity of EGFR, this compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for EGFR. This makes it a promising candidate for targeted cancer therapies, offering potential advantages in terms of efficacy and reduced side effects compared to other similar compounds .

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-11(17)10(16)4-8/h2-7H,18H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZFUQFQXCRJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183362
Record name N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179552-75-1
Record name N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179552-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.1 g of (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine was reduced using Raney nickel catalyst in THF, then filtered and evaporated to give 6.4 g N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine (99% yield). This product was reacted with 4-Chloro-but-2-enoyl chloride as described in Scheme 1 to provide 4-Chloro-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]-amide.
Quantity
7.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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